molecular formula C13H14N2O2S B5646243 N-(5-methylpyridin-2-yl)-1-phenylmethanesulfonamide

N-(5-methylpyridin-2-yl)-1-phenylmethanesulfonamide

Cat. No.: B5646243
M. Wt: 262.33 g/mol
InChI Key: KTXBZTSCUOGOFG-UHFFFAOYSA-N
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Description

N-(5-methylpyridin-2-yl)-1-phenylmethanesulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring and a pyridine ring with a methyl substituent at the 5-position. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methylpyridin-2-yl)-1-phenylmethanesulfonamide typically involves the reaction of 5-methyl-2-aminopyridine with phenylmethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(5-methylpyridin-2-yl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(5-methylpyridin-2-yl)-1-phenylmethanesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial agent. Sulfonamides are known to inhibit the growth of bacteria by interfering with the synthesis of folic acid, an essential nutrient for bacterial growth .

Industry: The compound finds applications in the development of agrochemicals and pharmaceuticals. It is used in the formulation of herbicides and fungicides due to its ability to inhibit the growth of certain plant pathogens .

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)-1-phenylmethanesulfonamide involves the inhibition of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, leading to their death. This mechanism is similar to other sulfonamide antibiotics .

Comparison with Similar Compounds

  • N-(pyridin-2-yl)-1-phenylmethanesulfonamide
  • N-(5-chloropyridin-2-yl)-1-phenylmethanesulfonamide
  • N-(5-methylpyridin-2-yl)-4-methylbenzenesulfonamide

Comparison: N-(5-methylpyridin-2-yl)-1-phenylmethanesulfonamide is unique due to the presence of a methyl group at the 5-position of the pyridine ring. This structural feature can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Properties

IUPAC Name

N-(5-methylpyridin-2-yl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-11-7-8-13(14-9-11)15-18(16,17)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXBZTSCUOGOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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